REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[OH:14])([CH3:4])([CH3:3])[CH3:2].C([O-])([O-])=O.[K+].[K+].CC(C)=O.Cl.Cl[CH2:27][CH2:28][N:29]1[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1>CCCC[N+](CCCC)(CCCC)CCCC.[I-].O>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[O:14][CH2:27][CH2:28][N:29]1[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,5.6,7.8|
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Name
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|
Quantity
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1.01 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
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1.72 g
|
Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
10.5 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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1.909 g
|
Type
|
reactant
|
Smiles
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Cl.ClCCN1CCCCC1
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
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Cl.ClCCN1CCCCC1
|
Name
|
|
Quantity
|
153 mg
|
Type
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catalyst
|
Smiles
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CCCC[N+](CCCC)(CCCC)CCCC.[I-]
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Type
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CUSTOM
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Details
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The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 6 h
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Duration
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6 h
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated in vacuo to an aqueous layer which
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
WASH
|
Details
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washed with CH2Cl2 (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine/1N NaOH
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
WASH
|
Details
|
Washed the EtOAc layer with 2N NaOH/brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography with 15% EtOAc/Hexanes
|
Name
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|
Type
|
product
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Smiles
|
C(C)(C)(C)C1=C(OCCN2CCCCC2)C=C(C=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |